molecular formula C22H38O2 B1622113 1,4-Bis(2-ethylhexyloxy)benzene CAS No. 110126-93-7

1,4-Bis(2-ethylhexyloxy)benzene

Cat. No.: B1622113
CAS No.: 110126-93-7
M. Wt: 334.5 g/mol
InChI Key: UBFDQSZWUFWEKI-UHFFFAOYSA-N
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Description

1,4-Bis(2-ethylhexyloxy)benzene is a dialkoxy-substituted benzene derivative characterized by two 2-ethylhexyloxy groups at the para positions of the aromatic ring. This compound is synthesized via nucleophilic substitution, where hydroquinone reacts with 2-ethylhexyl bromide in the presence of potassium hydroxide and dimethyl sulfoxide (DMSO), yielding a colorless liquid with 95% purity . Its branched alkyl chain enhances solubility in organic solvents, making it valuable in materials science. Applications include its use as a precursor in photoresists for ceramic microstructures, where it acts as a photosensitizer in two-photon absorption processes , and as a monomer in semiconducting polymers like MEH-PPV for organic electronics .

Properties

CAS No.

110126-93-7

Molecular Formula

C22H38O2

Molecular Weight

334.5 g/mol

IUPAC Name

1,4-bis(2-ethylhexoxy)benzene

InChI

InChI=1S/C22H38O2/c1-5-9-11-19(7-3)17-23-21-13-15-22(16-14-21)24-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3

InChI Key

UBFDQSZWUFWEKI-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC1=CC=C(C=C1)OCC(CC)CCCC

Canonical SMILES

CCCCC(CC)COC1=CC=C(C=C1)OCC(CC)CCCC

Origin of Product

United States

Comparison with Similar Compounds

1,4-Bis(decyloxy)benzene (1a)

  • Structure : Linear decyl (C₁₀H₂₁) chains.
  • Properties : White solid (93% purity), higher melting point due to linear chain packing.
  • Applications: Potential use in surfactants or lubricants where linearity improves thermal stability .

1,4-Bis(3,7-dimethyloctyloxy)benzene (1c)

  • Structure : Branched 3,7-dimethyloctyl chains.
  • Properties : Brown liquid (62% yield), lower purity due to steric hindrance during synthesis.
  • Applications : Used in MDMO-PPV polymers; branched chains reduce crystallinity, enhancing charge mobility in photovoltaic devices .

1,4-Bis(hexyloxy)benzene

  • Structure : Linear hexyl (C₆H₁₃) chains.
  • Properties : Molecular weight 278.43, density ~0.9 g/cm³.
  • Contrast : Linear chains reduce solubility compared to 1b’s branched chains, limiting use in solution-processed electronics .

Polymeric Derivatives

MEH-PPV

  • Structure : Polymeric backbone with 2-ethylhexyloxy substituents.
  • Properties : Hansen solubility parameters (HSP: δD = 18.0, δP = 4.6, δH = 4.3) favor processing in toluene.
  • Applications : High luminescence efficiency in organic light-emitting diodes (OLEDs) .

MDMO-PPV

  • Structure : 3,7-Dimethyloctyloxy substituents.
  • Properties : Broader solubility profile (δD = 17.8, δP = 3.9, δH = 2.0) enables film uniformity in solar cells .

Functionalized Derivatives

1,4-Bis(bromomethyl)-2-methoxy-5-(2-ethylhexyloxy)benzene

  • Structure : Brominated derivative of 1b.
  • Applications : Intermediate in cross-coupling reactions for drug synthesis or polymer functionalization .

1,4-Bis(glycidyloxy)benzene

  • Structure : Epoxy-functionalized.
  • Applications: Cross-linking agent in epoxy resins, contrasting with 1b’s non-reactive alkyl groups .

Data Tables

Table 2: Hansen Solubility Parameters (HSP) of Related Polymers

Polymer δD (MPa¹/²) δP (MPa¹/²) δH (MPa¹/²) Preferred Solvent
MEH-PPV 18.0 4.6 4.3 Toluene
MDMO-PPV 17.8 3.9 2.0 Chloroform

Research Findings

  • Electronic Applications : Branched chains in 1b improve solubility in MEH-PPV, enabling uniform thin-film deposition for OLEDs, while MDMO-PPV’s longer branching reduces aggregation, enhancing photovoltaic efficiency .
  • Material Science : 1b’s role in photoresists leverages its two-photon absorption cross-section, enabling sub-diffraction-limit patterning in ceramics .
  • Synthetic Challenges : Bulky substituents (e.g., 1c) lower yields due to steric hindrance, necessitating optimized reaction conditions .

Q & A

Q. What are the established synthetic routes for 1,4-Bis(2-ethylhexyloxy)benzene, and how can purity be verified?

Methodological Answer: The synthesis typically involves Williamson etherification, where 1,4-dihydroxybenzene reacts with 2-ethylhexyl bromide under alkaline conditions. A reported protocol (Macromolecules 2012) uses phase-transfer catalysts to enhance reaction efficiency . Purity verification employs:

  • Gas Chromatography (GC): To monitor reaction progress and intermediate purity.
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity (e.g., NOESY for stereochemical assignments in derivatives) .
  • Melting Point Analysis: Consistency with literature values (e.g., 106–110°C for analogous compounds) .

Q. Which spectroscopic and computational methods are effective for characterizing electronic properties?

Methodological Answer:

  • UV-Vis Spectroscopy: Identifies π→π* transitions and conjugation effects, critical for optoelectronic applications. Derivatives like 2,5-bis(cyanophenyl)ethenyl analogs show redshifted absorption due to extended conjugation .
  • Theoretical Calculations:
    • MP2/6-31G Basis Set: Balances accuracy and computational cost for polarizability and hyperpolarizability calculations .
    • Gaussian03 Software: Optimizes geometry and calculates nonlinear optical properties (e.g., β and γ hyperpolarizabilities) .

Advanced Research Questions

Q. How do electronic correlation (EC) methods (e.g., MP2 vs. DFT) impact predictions of nonlinear optical properties?

Methodological Answer: For larger molecules like this compound derivatives:

  • MP2: Captures ~70–80% of EC effects, suitable for first hyperpolarizability (β) calculations. MP2/6-31G reproduces experimental trends in polarizability .
  • DFT Limitations: B3LYP often underestimates hyperpolarizabilities due to incomplete EC treatment, but CAM-B3LYP improves accuracy for charge-transfer systems .
    Data Contradiction Note: MP4 and CCSD methods are more accurate but computationally prohibitive for large systems, creating trade-offs in methodology selection .

Q. What factors govern molecular orientation in thin-film optoelectronic applications?

Methodological Answer: Studies on derivatives (e.g., trans,trans-1,4-di(2-ethylhexyloxy)-2,5-bis(cyanophenyl)ethenylbenzene) reveal:

  • Substrate Interaction: PTFE alignment layers induce parallel or inclined orientations of molecular long axes, affecting charge transport .
  • Side-Chain Effects: 2-Ethylhexyloxy groups enhance solubility and reduce crystallinity, enabling uniform film deposition via spin-coating.
    Experimental Validation:
  • X-ray Diffraction (XRD): Measures crystallinity and packing density.
  • Polarized Absorption Spectroscopy: Quantifies alignment anisotropy .

Contradictions and Resolutions

  • Basis Set Selection: recommends MP2/6-31G for cost-effectiveness, while advocates 6-31++G** for hyperpolarizability accuracy. Resolution: Use 6-31++G** for small systems and 6-31G for larger molecules.
  • Acid Generation Pathways: identifies O₂ participation as dominant, but sulfonyl radical disproportionation is a competing mechanism. Resolution: Control O₂ levels during photolysis to isolate pathways.

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